physicochemical properties of (R)-3-isopropylpyrrolidine hydrochloride
physicochemical properties of (R)-3-isopropylpyrrolidine hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of (R)-3-isopropylpyrrolidine Hydrochloride
Foreword: A Practical Guide for the Bench Scientist
(R)-3-isopropylpyrrolidine hydrochloride is a chiral secondary amine, a structural motif of significant interest in medicinal chemistry and drug development. As with any chiral building block, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for its effective use in synthesis, formulation, and biological screening. The stereochemistry at the C3 position fundamentally influences molecular interactions, while the hydrochloride salt form dictates properties like solubility and stability.
This guide is structured from the perspective of a senior application scientist. It moves beyond a simple recitation of data points to provide a comprehensive framework for the characterization of this molecule. We will delve into the "why" behind experimental choices, offering robust, self-validating protocols to ensure the identity, purity, and key physicochemical parameters of (R)-3-isopropylpyrrolidine hydrochloride are accurately determined. Where definitive experimental data is not publicly available, we will provide well-founded estimates based on analogous structures and detail the precise methods for their empirical validation.
Molecular and Structural Fundamentals
The foundational step in characterizing any chemical entity is to confirm its structure and basic molecular properties.
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Molecular Formula: C₇H₁₆ClN
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Molecular Weight: 149.66 g/mol
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IUPAC Name: (3R)-3-isopropylpyrrolidine hydrochloride
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CAS Number: Not definitively assigned in public databases. Researchers should assign a unique internal identifier for batch tracking.
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Structure:
(Note: Image is a representation)
Core Physicochemical Properties: A Summary
The following table summarizes the anticipated physicochemical properties. Given the absence of a comprehensive public datasheet for this specific molecule, these values are a blend of predictions and data from structurally related compounds, such as (R)-3-methylpyrrolidine hydrochloride[1] and other pyrrolidine derivatives. They should be considered provisional until confirmed by the experimental methods detailed in Section 4.
| Property | Estimated Value / Expected Behavior | Significance in Drug Development |
| Melting Point (°C) | 170 - 190 °C | Indicator of purity and solid-state stability. A sharp melting range is characteristic of a pure substance. |
| Aqueous Solubility | High | As a hydrochloride salt of a small amine, it is expected to be freely soluble in water. Essential for preparing stock solutions for biological assays and certain reaction conditions. |
| pKa | 9.5 - 10.5 | Governs the ionization state at physiological pH (~7.4). The molecule will be predominantly protonated (>99%) in the body, impacting receptor binding, cell permeability, and formulation. |
| LogP (Octanol/Water) | ~1.5 - 2.5 (for the free base) | Predicts lipophilicity and the ability to cross cell membranes. A key parameter in ADME (Absorption, Distribution, Metabolism, Excretion) profiling.[2] |
Analytical Characterization Workflow
A systematic approach is crucial for the unambiguous characterization of a chiral molecule. The following workflow ensures that identity, structural integrity, purity, and enantiomeric excess are confirmed before proceeding to more complex physicochemical measurements.
Caption: Logical workflow for the comprehensive analysis of (R)-3-isopropylpyrrolidine HCl.
Spectroscopic Analysis for Structural Elucidation
NMR is the most powerful tool for confirming the molecular structure. For a hydrochloride salt, Deuterium Oxide (D₂O) is an excellent solvent, as it readily dissolves the salt and allows for the exchange of the acidic N-H proton, simplifying the spectrum.
Expected ¹H NMR Signals (in D₂O, 400 MHz):
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Isopropyl Group (CH(CH₃)₂): A doublet at ~0.9-1.1 ppm (6H) corresponding to the two equivalent methyl groups, and a multiplet (septet or similar) at ~1.8-2.1 ppm (1H) for the methine proton. The coupling between these will be evident.
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Pyrrolidine Ring Protons: A complex series of multiplets between ~1.5-3.5 ppm (7H). The protons on the carbon bearing the isopropyl group (C3) and the adjacent carbons (C2, C4) will be diastereotopic, leading to complex splitting patterns. The protons on C5, adjacent to the nitrogen, will likely be the most downfield of the ring system.
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N-H Proton: Will exchange with D₂O and thus will likely not be observed as a distinct peak.
Expected ¹³C NMR Signals (in D₂O, 100 MHz):
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Isopropyl Carbons: Two signals are expected. One around ~18-22 ppm for the two equivalent methyl carbons and one around ~30-35 ppm for the methine carbon.
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Pyrrolidine Ring Carbons: Four distinct signals for the four unique ring carbons (C2, C3, C4, C5) are expected in the range of ~25-60 ppm.
Protocol: NMR Sample Preparation and Acquisition
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Preparation: Accurately weigh 5-10 mg of (R)-3-isopropylpyrrolidine hydrochloride and dissolve it in ~0.7 mL of D₂O in a clean NMR tube.
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Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
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¹H Acquisition: Acquire the proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[3]
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Processing: Process the data using appropriate software, applying Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual HDO peak (~4.79 ppm).
IR spectroscopy is excellent for identifying key functional groups. As a secondary amine hydrochloride, the spectrum will be distinct from its free-base form.
Expected Key IR Absorption Bands (cm⁻¹):
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N⁺-H Stretch: A broad and strong absorption in the 2700-3100 cm⁻¹ region. This is characteristic of an ammonium salt and is a key diagnostic peak.
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C-H Stretch (Aliphatic): Strong, sharp peaks just below 3000 cm⁻¹ (~2850–2960 cm⁻¹) corresponding to the sp³ C-H bonds of the isopropyl and pyrrolidine groups.[4]
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N-H Bend: A medium absorption around 1560-1620 cm⁻¹.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
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Sample Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Place a small amount of the solid (R)-3-isopropylpyrrolidine hydrochloride powder directly onto the crystal.
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Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact.
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Scan: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16) to improve the signal-to-noise ratio.
Mass spectrometry confirms the molecular weight of the parent molecule (the free base). Electrospray Ionization (ESI) is a suitable soft ionization technique. The observed mass will be for the protonated free base [M+H]⁺.
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Expected Ion: [C₇H₁₅N + H]⁺
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Expected m/z (Monoisotopic): 114.1283
Protocol: ESI-MS Analysis
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or water/acetonitrile.
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Infusion: Infuse the sample directly into the ESI source or inject it via an LC system.
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Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy. The observation of an ion with an m/z corresponding to the calculated mass of the protonated free base confirms the molecular weight.[5]
Chromatographic Analysis for Purity and Enantiomeric Excess
For a chiral molecule, confirming chemical purity is insufficient; one must also confirm enantiomeric purity (or enantiomeric excess, e.e.). High-Performance Liquid Chromatography (HPLC) is the workhorse for this analysis.[6][7]
Caption: Principle of chiral HPLC separation for enantiomeric excess determination.
Protocol: Chiral HPLC Method Development
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Rationale: The goal is to find a Chiral Stationary Phase (CSP) and mobile phase combination that results in baseline separation of the (R) and (S) enantiomers. For amines, polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are often successful. Normal-phase chromatography (e.g., hexane/isopropanol) is a common starting point.[8]
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Sample Preparation: Prepare a stock solution of a racemic standard (~1 mg/mL) and the (R)-enantiomer sample in the mobile phase. The racemic standard is essential to confirm the retention times of both enantiomers.
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Initial Screening Conditions:
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Column: Chiralcel® OD-H (or similar).
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Mobile Phase: 90:10 (v/v) n-hexane : isopropanol with 0.1% diethylamine (DEA). The basic additive (DEA) is crucial for obtaining good peak shape for amines by minimizing interactions with residual acidic sites on the silica support.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm (as there is no strong chromophore).
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Analysis:
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Inject the racemic standard. If two peaks are observed, this is a successful separation.
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Inject the (R)-enantiomer sample. The major peak should correspond to one of the peaks from the racemic injection, confirming its identity.
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Calculate the enantiomeric excess (% e.e.) using the peak areas: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100. A value >99% is typical for high-purity material.
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Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the alcohol or its percentage) or screen other CSPs.
Experimental Determination of Physicochemical Properties
The following are standardized protocols for empirically measuring the key properties outlined in Section 2.
Melting Point Determination
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Principle: The temperature range over which a solid substance melts is a sensitive indicator of its purity. Pure crystalline compounds exhibit a sharp melting point range (typically < 2 °C).
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Procedure:
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Load a small amount of finely powdered, dry sample into a capillary tube.
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Place the tube in a calibrated digital melting point apparatus.
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Heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
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Aqueous Solubility (Shake-Flask Method)
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Principle: This equilibrium method determines the saturation concentration of a compound in a specific solvent (water) at a given temperature.
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Procedure:
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Add an excess amount of the solid compound to a known volume of water (e.g., in a glass vial) at a constant temperature (e.g., 25 °C).
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Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Allow the suspension to settle. Filter the supernatant through a 0.45 µm filter to remove undissolved solids.
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Quantify the concentration of the dissolved compound in the clear filtrate using a suitable analytical method (e.g., HPLC with a universal detector like CAD or ELSD, or by qNMR). The resulting concentration is the aqueous solubility.
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pKa Determination (Potentiometric Titration)
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Principle: The pKa is the pH at which a compound is 50% ionized. For an amine hydrochloride, titration with a strong base will reveal the pKa of its conjugate acid (the pyrrolidinium ion). The pKa is the pH at the half-equivalence point.
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Procedure:
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Accurately prepare a solution of the compound of known concentration (e.g., 0.01 M) in water.
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Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
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Insert a calibrated pH electrode.
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Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).
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Record the pH after each addition.
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Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the acid has been neutralized. Alternatively, the pKa can be determined from the first derivative of the titration curve.
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LogP Determination (Shake-Flask Method)
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Principle: The partition coefficient (LogP) is the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. It measures lipophilicity.[2]
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Procedure:
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Pre-saturate n-octanol with water and water with n-octanol.
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Prepare a solution of the compound in the aqueous phase.
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Add an equal volume of the pre-saturated n-octanol.
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Shake the mixture vigorously for several hours to reach equilibrium.
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Separate the two phases by centrifugation.
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Measure the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC-UV).
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Calculate LogP as: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
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